Bienvenue dans la boutique en ligne BenchChem!

Baumycins

Natural product biosynthesis Anthracycline chemistry Streptomyces fermentation

Baumycins are a biosynthetically distinct family of anthracycline glycoside antibiotics coproduced with daunorubicin. The defining acetal moiety on the daunosamine sugar drives pronounced intra-family activity differences—A1/A2 strongly inhibit RNA/DNA synthesis in L1210 leukemia cells, while B1/B2 are weakly active. This heterogeneity makes Baumycins an unmatched tool for anthracycline SAR studies, biosynthetic pathway engineering, and antimicrobial screening. Substituting daunorubicin or doxorubicin will yield non-comparable experimental results.

Molecular Formula C34H43NO13
Molecular Weight 673.7 g/mol
CAS No. 64314-28-9
Cat. No. B1196151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaumycins
CAS64314-28-9
Synonymsaumycins
baumycins, baumycin A2
baumycins, baumycin B1
baumycins, baumycin B2
baumycins, baumycin C1
baumycins, baumycin C2
Molecular FormulaC34H43NO13
Molecular Weight673.7 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO
InChIInChI=1S/C34H43NO13/c1-14(37)9-23(45-15(2)13-36)48-33-16(3)46-24(10-20(33)35)47-22-12-34(43,17(4)38)11-19-26(22)32(42)28-27(30(19)40)29(39)18-7-6-8-21(44-5)25(18)31(28)41/h6-8,14-16,20,22-24,33,36-37,40,42-43H,9-13,35H2,1-5H3/t14?,15?,16-,20-,22-,23?,24-,33+,34-/m0/s1
InChIKeyMWURQTZZKGQQIE-GRZLGHIZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baumycins (CAS 64314-28-9): What Scientists and Procurement Specialists Need to Know About This Anthracycline Antibiotic Complex


Baumycins are a family of anthracycline glycoside antibiotics coproduced with daunorubicin and doxorubicin during fermentation of Streptomyces peucetius [1]. The complex comprises multiple components including baumycin A1, A2, B1, B2, C1, and C2, each with distinct structural and activity profiles [2]. A defining chemical characteristic is the presence of an unusual acetal moiety appended to the daunosamine sugar—a structural feature absent in clinically established anthracyclines [1]. This acetal is hydrolyzed during the acidic extraction process used to isolate daunorubicin, positioning baumycins as biosynthetic intermediates with distinct physicochemical properties that may influence research applications [1].

Baumycins Procurement Alert: Why Generic Anthracycline Substitution Compromises Research Outcomes


Baumycins cannot be substituted with daunorubicin, doxorubicin, or other in-class anthracyclines due to fundamental differences in both chemical structure and resulting biological activity [1]. The baumycin complex exhibits pronounced intra-family heterogeneity: A1 and A2 demonstrate strong activity against Gram-positive bacteria and L1210 leukemia cells, whereas B1 and B2 show only weak activity in the same assays [2]. Furthermore, baumycin A1 inhibits RNA synthesis by 64.7% at 0.5 μg/mL, while B1 achieves only 17.6% inhibition under identical conditions [2]. The acetal modification on the sugar moiety distinguishes baumycins structurally from their clinical counterparts and is directly linked to this activity differential [1]. Procurement of an alternative anthracycline without considering these component-specific activity profiles would yield non-comparable experimental results.

Baumycins Evidence Guide: Quantified Differentiation from Daunorubicin, Doxorubicin, and In-Class Analogs


Structural Differentiation: Baumycins Possess a Unique Acetal Moiety Absent in Daunorubicin and Doxorubicin

Baumycins are distinguished from the clinically used anthracyclines daunorubicin and doxorubicin by the presence of an unusual acetal moiety appended to the daunosamine sugar [1]. This acetal structure is hydrolyzed during acidic extraction of daunorubicin from fermentation broth, meaning baumycins represent chemically distinct entities rather than interchangeable congeners [1]. The acetal is likely derived from a C3″-methyl deoxysugar cleaved between the C3″ and C4″ positions, a biosynthetic pathway unique to the baumycin branch [1]. Daunorubicin and doxorubicin lack this acetal functional group entirely.

Natural product biosynthesis Anthracycline chemistry Streptomyces fermentation

Intra-Family Activity Heterogeneity: Baumycin A1 vs. B1 RNA Synthesis Inhibition

Within the baumycin complex, individual components exhibit markedly different biological activities [1]. Baumycin A1 inhibits RNA synthesis in cultured L1210 mouse leukemia cells by 64.7% at 0.5 μg/mL, whereas baumycin B1 achieves only 17.6% inhibition under identical conditions [1]. This represents a 3.68-fold difference in RNA synthesis inhibition between two components of the same complex at the same concentration. For DNA synthesis inhibition at 1 μg/mL, A1 achieves 69.6% inhibition compared to B1's 25.0%—a 2.78-fold difference [1].

Leukemia research RNA synthesis inhibition Anthracycline activity profiling

Intra-Family DNA Synthesis Inhibition: Baumycin A1 vs. B1 and A2

DNA synthesis inhibition varies substantially among baumycin components at identical concentrations [1]. At 1 μg/mL in cultured L1210 mouse leukemia cells, baumycin A1 inhibits DNA synthesis by 69.6%, baumycin A2 by 40.4%, baumycin B1 by 25.0%, and baumycin B2 by 6.7% [1]. The difference between the most active (A1) and least active (B2) components represents a 10.4-fold range in DNA synthesis inhibition within the same compound family.

DNA synthesis inhibition Leukemia cell culture Anthracycline mechanism

Antibacterial Activity Differential: A1/A2 vs. B1/B2 Against Gram-Positive Bacteria

Baumycins A1, A2, C1, and C2 demonstrate strong inhibition against Gram-positive bacteria, while baumycins B1 and B2 show only weak antibacterial activity under the same testing conditions [1]. This qualitative activity differential mirrors the pattern observed in leukemia cell assays, where A-series components consistently outperform B-series components.

Antimicrobial screening Gram-positive bacteria Anthracycline antibiotics

Baumycins Optimal Research Applications: Where This Anthracycline Complex Delivers Scientific Value


Anthracycline Biosynthetic Pathway Studies and Metabolic Engineering

Baumycins serve as critical intermediates in studies of the doxorubicin/daunorubicin biosynthetic pathway. The acetal moiety and the enzyme DnmZ responsible for its formation represent a unique biosynthetic branch point that researchers can exploit to understand glycosylation diversity in Streptomyces [1]. The baumycin-producing strain Streptomyces peucetius and its blocked mutants are established tools for investigating anthracycline pathway engineering [1].

Component-Specific Structure-Activity Relationship (SAR) Studies in Anthracyclines

The pronounced intra-family activity differences among baumycin A1, A2, B1, and B2—ranging from 6.7% to 69.6% DNA synthesis inhibition at identical concentrations [1]—make this complex uniquely valuable for SAR studies. Researchers can correlate structural variations (particularly in the sugar moiety) with quantitative changes in RNA and DNA synthesis inhibition without the confounding variable of comparing across different anthracycline families.

Leukemia Cell Line Pharmacology and Anthracycline Response Profiling

Baumycins A1 and A2 have demonstrated quantifiable inhibition of both RNA synthesis (64.7% and 60.6% at 0.5 μg/mL, respectively) and DNA synthesis (69.6% and 40.4% at 1 μg/mL, respectively) in cultured L1210 mouse leukemia cells [1]. These data establish baumycins as viable tool compounds for leukemia pharmacology studies, particularly where comparison of structurally related but differentially active anthracyclines is required.

Antimicrobial Discovery and Gram-Positive Antibiotic Screening Programs

The strong antibacterial activity of baumycins A1, A2, C1, and C2 against Gram-positive bacteria [1] supports their use in antimicrobial screening cascades and as reference standards for evaluating new anthracycline-derived antibacterial agents. The component-specific activity profile enables researchers to benchmark novel compounds against well-characterized baumycin components with established antibacterial profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Baumycins

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.